3-(benzenesulfonyl)-N-benzyl-6-ethylquinolin-4-amine
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Overview
Description
3-(benzenesulfonyl)-N-benzyl-6-ethylquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to the quinoline ring, along with a benzyl group and an ethyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
3-(benzenesulfonyl)-N-benzyl-6-ethylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and protein interactions, particularly in the context of carbonic anhydrase inhibition.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-benzyl-6-ethylquinolin-4-amine typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the benzyl group. The reaction conditions often involve the use of strong acids or bases, along with specific catalysts to facilitate the reactions.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonation reaction using benzenesulfonyl chloride and a base such as pyridine.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-benzyl-6-ethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield the corresponding amines.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-6-ethylquinolin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to a decrease in the proliferation of cancer cells and other biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and are known for their enzyme inhibitory properties.
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and are known for their antimalarial properties.
Uniqueness
3-(benzenesulfonyl)-N-benzyl-6-ethylquinolin-4-amine is unique due to the combination of the benzenesulfonyl group, benzyl group, and ethyl group on the quinoline core. This unique structure contributes to its specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-6-ethylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-2-18-13-14-22-21(15-18)24(26-16-19-9-5-3-6-10-19)23(17-25-22)29(27,28)20-11-7-4-8-12-20/h3-15,17H,2,16H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCOBSYARGPQGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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